molecular formula C12H11N3O2S B020787 5-Phenyl-2-Ureidothiophene-3-Carboxamide CAS No. 354811-10-2

5-Phenyl-2-Ureidothiophene-3-Carboxamide

Cat. No. B020787
Key on ui cas rn: 354811-10-2
M. Wt: 261.30 g/mol
InChI Key: PSVUSJKZJQMCSP-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

Chlorosulphonylisocyanate (0.081 mL) was added to a stirred suspension at 0° C. of 2-amino-5-phenyl-3-thiophenecarboxamide (0.2 g) in toluene (10 mL). After stirring for 16 h at room temperature, the solvent was evaporated and the residue dissolved in acetonitrile (20 mL). 10% Sodium bicarbonate solution (2 mL) was added and the mixture was stirred for 1 h. After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate. The combined extracts were dried (MgSO4) and the solvent was evaporated. Chromatography on silica eluting with methanol/dichloromethane mixtures gave the title urea (0.027 g).
Quantity
0.081 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClS([N:5]=[C:6]=[O:7])(=O)=O.[NH2:8][C:9]1[S:10][C:11]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:12][C:13]=1[C:14]([NH2:16])=[O:15]>C1(C)C=CC=CC=1>[NH2:5][C:6]([NH:8][C:9]1[S:10][C:11]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[CH:12][C:13]=1[C:14]([NH2:16])=[O:15])=[O:7]

Inputs

Step One
Name
Quantity
0.081 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)N)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in acetonitrile (20 mL)
ADDITION
Type
ADDITION
Details
10% Sodium bicarbonate solution (2 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
After acidification with 2M hydrochloric acid, the solution was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC(=O)NC=1SC(=CC1C(=O)N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.027 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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